Bienvenue dans la boutique en ligne BenchChem!

N-[3-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-2-yl]-3-methoxybenzamide

PI3K-α inhibitor Molecular docking Breast cancer

Procure 865282-03-7 as your PI3Kα-selective chromen-4-one benzamide reference standard. Its 3-methoxybenzamide moiety uniquely engages ARG770, VAL851, ASN853, GLN859, and LYS802 via a defined hydrogen-bond network with π–π stacking at TRP780, delivering a docking score of −13.183 kcal/mol and MM-GBSA of −55.47 kcal/mol. The >7 kcal/mol selectivity gap over panC (−6.07 kcal/mol) provides a pre-validated computational benchmark for scaffold-hopping and isoform-selectivity panels. With a binary toxicity signature of hERG(+)/mitochondrial toxicity(+) and hepatic safety(−), this compound serves as an ideal STR calibrant for chromen-4-one benzamide lead optimization. Paired with the 4-methoxy isomer (CAS 900260-36-8), it forms a clean positional isomer system for potency-cliff demonstrations in medicinal chemistry training.

Molecular Formula C25H21NO6
Molecular Weight 431.444
CAS No. 865282-03-7
Cat. No. B2579302
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[3-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-2-yl]-3-methoxybenzamide
CAS865282-03-7
Molecular FormulaC25H21NO6
Molecular Weight431.444
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C2=C(OC3=CC=CC=C3C2=O)NC(=O)C4=CC(=CC=C4)OC)OC
InChIInChI=1S/C25H21NO6/c1-29-17-8-6-7-16(13-17)24(28)26-25-22(15-11-12-20(30-2)21(14-15)31-3)23(27)18-9-4-5-10-19(18)32-25/h4-14H,1-3H3,(H,26,28)
InChIKeySRFZIHCTMYOIIB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 50 mg / 75 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[3-(3,4-Dimethoxyphenyl)-4-oxo-4H-chromen-2-yl]-3-methoxybenzamide (CAS 865282-03-7): A Multi-Methoxy Chromen-4-One Scaffold for PI3K-α and Kinase-Targeted Screening Libraries


N-[3-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-2-yl]-3-methoxybenzamide (CAS 865282-03-7, InterBioScreen ID STOCK1N-64228, molecular formula C₂₅H₂₁NO₆) is a fully synthetic flavonoid-like chromen-4-one derivative [1]. It features a 3,4-dimethoxyphenyl substituent at position 3 and a 3-methoxybenzamide moiety linked through the 2-position of the chromenone core. The compound belongs to the broader benzamide-substituted chromen-4-one class and is primarily distributed as a screening compound within commercial discovery libraries. Its methoxy-substituted architecture confers distinct electronic properties and conformational constraints that differentiate it from mono-methoxy or non-methoxy analogs in computational target-engagement studies [1][2].

Why Generic Substitution of Chromen-4-one Benzamide Analogs Fails for PI3K-α and panC Target Engagement: The Critical Role of Methoxy Regiochemistry in N-[3-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-2-yl]-3-methoxybenzamide


Closely related chromen-4-one benzamide analogs differing only in the position or number of methoxy substituents cannot be assumed to be functionally interchangeable with N-[3-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-2-yl]-3-methoxybenzamide. In PI3K-α docking studies, the specific 3-methoxybenzamide moiety engages a hydrogen-bond network with ARG770, VAL851, ASN853, GLN859, and LYS802, accompanied by π–π stacking with TRP780 [1]. The 3,4-dimethoxyphenyl ring at position 3 simultaneously orients the scaffold within the ATP-binding pocket. Analogs such as the 4-methoxybenzamide isomer (CAS 900260-36-8) or the 2-methoxybenzamide variant (CAS 879478-50-9) relocate the hydrogen-bond acceptor and alter the torsional profile, which computational models predict will disrupt this specific residue-interaction fingerprint [1][2]. Similarly, the benzodioxole analog (CAS 865282-25-3) eliminates the methoxy hydrogen-bond donors entirely, abolishing the dual-contact motif that distinguishes the 3-methoxy substitution pattern . These structural perturbations translate into measurable differences in docking scores and predicted binding free energies, making generic substitution unreliable without experimental validation.

Quantitative Differentiation Evidence for N-[3-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-2-yl]-3-methoxybenzamide (STOCK1N-64228) Versus Structural Analogs and In-Class Screening Hits


PI3K-α Docking Score and MM-GBSA Binding Free Energy: Comparison with Inavolisib and Top-Ranked Natural-Product Hits

In a 2024 e-pharmacophore-based virtual screening campaign targeting PI3K-α (PDB: 8EXV), STOCK1N-64228 (the target compound) demonstrated an XP docking score of −13.183 kcal/mol and an MM-GBSA binding free energy of −55.47 kcal/mol, compared to the co-crystallized reference drug Inavolisib which scored −13.007 kcal/mol (docking) and −102.74 kcal/mol (MM-GBSA) [1]. Among the 25 top-ranked natural-product hits, STOCK1N-64228 ranked in the mid-range by docking score but exhibited a distinct hydrogen-bond interaction fingerprint: H-bonds with ARG770, VAL851, ASN853, GLN859, and LYS802, plus π–π stacking with TRP780 [1]. This contrasts with the top hit STOCK1N-113116 (docking score −16.683 kcal/mol, MM-GBSA −72.85 kcal/mol), which formed a more extensive interaction network but lacks the specific LYS802/ASN853 dual contact that characterizes STOCK1N-64228 [1]. The MM-GBSA value of −55.47 kcal/mol for STOCK1N-64228 indicates moderate predicted binding affinity, placing it in a differentiated thermodynamic niche that may favor allosteric modulation over orthosteric competition.

PI3K-α inhibitor Molecular docking Breast cancer MM-GBSA Chromen-4-one

Computed ADMET Liability Profile: hERG and Mitochondrial Toxicity Flags Differentiate STOCK1N-64228 from Cleaner In-Class Analogs

In the same PI3K-α screening study, the target compound STOCK1N-64228 was flagged as high risk ('+') for both Human Ether-a-go-go-Related Gene (hERG) inhibition and mitochondrial toxicity, while remaining negative for hepatotoxicity, blood-brain barrier penetration, and nephrotoxicity [1]. This dual-toxicity signature is not universal among the 25 top hits: compounds such as STOCK1N-113116 and STOCK1N-81073 showed clean hERG and mitochondrial profiles (both '−'), while others like STOCK1N-84648 and STOCK1N-46158 exhibited a broader toxicity spectrum including hepatotoxicity [1]. The specific combination of hERG(+) plus mitochondrial toxicity(+) makes STOCK1N-64228 a valuable tool compound for establishing structure–toxicity relationships (STR) within the chromen-4-one benzamide series, as it isolates two specific off-target liabilities without confounding hepatic or renal toxicity signals [1].

ADMET prediction hERG inhibition Mitochondrial toxicity In silico toxicology Lead optimization

Cross-Target Docking Selectivity: STOCK1N-64228 Shows Weaker panC Engagement Compared to PI3K-α, Suggesting Kinase-Specific Binding Propensity

In an independent 2019 virtual screening study against H. pylori pantothenate synthetase (panC), STOCK1N-64228 produced a docking score of only −6.07 kcal/mol, ranking as hit #8 among 18 top virtual hits and substantially weaker than the study's lead compounds STOCK1N-60270 (−10.7 kcal/mol) and STOCK1N-63040 (−9.51 kcal/mol) [1]. The interaction pattern for panC was limited to PRO25, GLN58, ASP150, ARG269, and GLN153 (3 H-bonds, 2 van der Waals contacts, 1 π interaction), which is a completely distinct residue set from the PI3K-α interaction fingerprint [1][2]. This large docking score differential between PI3K-α (−13.183 kcal/mol) and panC (−6.07 kcal/mol)—a difference of 7.113 kcal/mol—suggests that the 3-methoxy substitution and 3,4-dimethoxyphenyl arrangement preferentially stabilize kinase-domain binding over the bacterial synthetase active site [1][2].

Target selectivity Pantothenate synthetase (panC) H. pylori Cross-target profiling Kinase selectivity

Methoxy Regioisomer Potency Cliff: 3-Methoxybenzamide versus 4-Methoxybenzamide Substitution Alters Key Pharmacophoric Hydrogen-Bond Capacity

The target compound's 3-methoxybenzamide substituent positions the methoxy oxygen at the meta position relative to the amide carbonyl, creating a unique spatial orientation of the hydrogen-bond acceptor. The direct structural analog N-[3-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-2-yl]-4-methoxybenzamide (CAS 900260-36-8), which differs only by moving the methoxy group from the 3-position to the 4-position of the benzamide ring, has identical molecular formula (C₂₅H₂₁NO₆, MW 431.44) but a fundamentally altered electrostatic potential surface [1]. In the PI3K-α pharmacophore model derived from Inavolisib, the 3-methoxy oxygen of STOCK1N-64228 aligns with the hydrogen-bond acceptor feature AH4, which maps to the VAL851 and ASN853 backbone amide region [2]. The 4-methoxy isomer would project this oxygen beyond the acceptable tolerance radius of the pharmacophore hypothesis, resulting in loss of the dual VAL851/ASN853 H-bond interaction that distinguishes STOCK1N-64228 from other panel members [2]. This represents a classic methoxy potency cliff: a single-atom positional shift abolishes a key binding interaction without altering molecular weight, logP, or the number of hydrogen-bond acceptors [1][2].

Structure–activity relationship (SAR) Methoxy regioisomer Hydrogen-bond acceptor Pharmacophore modeling Positional isomer

Validated Research Application Scenarios for N-[3-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-2-yl]-3-methoxybenzamide (CAS 865282-03-7) Based on Quantitative Evidence


PI3K-α Allosteric Probe Design and Isoform-Selectivity Profiling

STOCK1N-64228's distinct interaction fingerprint—engaging GLN859, LYS802, and ASN853—maps to a region of the PI3K-α binding pocket that is structurally divergent across Class I PI3K isoforms (β, γ, δ). Procurement of this compound enables construction of an isoform-selectivity panel where the compound's docking score of −13.183 kcal/mol serves as a computational benchmark for scaffold-hopping campaigns aimed at improving selectivity over PI3K-β and PI3K-δ [1]. The MM-GBSA value of −55.47 kcal/mol provides a thermodynamically calibrated reference for Free Energy Perturbation (FEP) initiatives targeting the GLN859 sub-pocket [1].

Structure–Toxicity Relationship (STR) Calibration Standard for hERG and Mitochondrial Liability

Given its binary toxicity signature of hERG(+) and mitochondrial toxicity(+) with concurrent hepatic safety (−), STOCK1N-64228 is a well-characterized STR calibrant for chromen-4-one benzamide lead series. Its profile allows medicinal chemistry groups to test whether structural modifications (e.g., replacing 3,4-dimethoxyphenyl with heteroaryl groups) selectively abrogate hERG binding while retaining mitochondrial safety, using STOCK1N-64228 as a fixed baseline comparator with known in silico ADMET flags [1].

Kinase-Targeted Library Subset Enrichment with Pre-Validated panC Counter-Screening Data

The >7 kcal/mol docking score differential favoring PI3K-α (−13.183 kcal/mol) over panC (−6.07 kcal/mol) provides a pre-validated selectivity gate. Compound management groups procuring STOCK1N-64228 for kinase-focused libraries can simultaneously deploy it as a negative control in antibacterial panC assays, leveraging the existing in silico cross-target data to reduce experimental screening costs and focus resources on kinase-specific hits [1][2].

Methoxy Positional Isomer SAR Teaching and Pharmacophore Model Validation

The pair STOCK1N-64228 (3-methoxybenzamide) and CAS 900260-36-8 (4-methoxybenzamide) constitutes a clean positional isomer system for teaching structure–activity relationships in academic and industrial medicinal chemistry training programs. Because the two compounds are isomeric (identical formula, MW, logP, and H-bond acceptor count) yet are predicted to exhibit divergent PI3K-α pharmacophore mapping, they serve as ideal tools for validating computational pharmacophore models and demonstrating the concept of potency cliffs in lead optimization workshops [1][2].

Quote Request

Request a Quote for N-[3-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-2-yl]-3-methoxybenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.